molecular formula C10H11NO4 B12582058 2-Butanone, 4-hydroxy-4-(4-nitrophenyl)-, (4R)- CAS No. 264224-65-9

2-Butanone, 4-hydroxy-4-(4-nitrophenyl)-, (4R)-

Cat. No.: B12582058
CAS No.: 264224-65-9
M. Wt: 209.20 g/mol
InChI Key: DKESASVLMZGECV-SNVBAGLBSA-N
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Description

2-Butanone, 4-hydroxy-4-(4-nitrophenyl)-, (4R)- is an organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.2 g/mol It is characterized by the presence of a hydroxy group and a nitrophenyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 4-hydroxy-4-(4-nitrophenyl)-, (4R)- can be achieved through several methods. One common approach involves the enantioselective amino acid-catalyzed route to functionalized α-amino acids . This method utilizes specific catalysts to achieve high enantioselectivity, ensuring the desired (4R)-configuration of the product.

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 4-hydroxy-4-(4-nitrophenyl)-, (4R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butanone, 4-hydroxy-4-(4-nitrophenyl)-, (4R)- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butanone, 4-hydroxy-4-(4-nitrophenyl)-, (4R)- involves its interaction with specific molecular targets and pathways. The hydroxy and nitrophenyl groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-4-(2-nitrophenyl)-butan-2-one
  • 4-Hydroxy-4-(3-nitrophenyl)-butan-2-one

Uniqueness

2-Butanone, 4-hydroxy-4-(4-nitrophenyl)-, (4R)- is unique due to its specific (4R)-configuration and the position of the nitro group on the phenyl ring. This configuration and substitution pattern confer distinct chemical and biological properties compared to its isomers .

Properties

CAS No.

264224-65-9

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

(4R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one

InChI

InChI=1S/C10H11NO4/c1-7(12)6-10(13)8-2-4-9(5-3-8)11(14)15/h2-5,10,13H,6H2,1H3/t10-/m1/s1

InChI Key

DKESASVLMZGECV-SNVBAGLBSA-N

Isomeric SMILES

CC(=O)C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])O

Canonical SMILES

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

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